molecular formula C11H8N2O B13147308 [3,4'-Bipyridine]-2'-carbaldehyde

[3,4'-Bipyridine]-2'-carbaldehyde

Cat. No.: B13147308
M. Wt: 184.19 g/mol
InChI Key: XWADDDKAYAKHMG-UHFFFAOYSA-N
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Description

[3,4’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

The synthesis of [3,4’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. Common synthetic routes include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halide, catalyzed by palladium.

    Negishi Coupling: This involves the reaction of an organozinc compound with a halide, also catalyzed by palladium.

    Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.

    Wurtz Coupling: This involves the coupling of alkyl halides using sodium metal.

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity under milder conditions .

Chemical Reactions Analysis

[3,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridine ring.

    Condensation: This involves the reaction with aldehydes or ketones to form larger, more complex molecules.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridine derivatives .

Scientific Research Applications

[3,4’-Bipyridine]-2’-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [3,4’-Bipyridine]-2’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The nitrogen atoms in the pyridine rings play a crucial role in these interactions, facilitating the formation of coordination bonds with metal centers .

Comparison with Similar Compounds

Similar compounds to [3,4’-Bipyridine]-2’-carbaldehyde include:

    2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.

    4,4’-Bipyridine:

    3,3’-Bipyridine: Less commonly used but still significant in certain chemical applications.

The uniqueness of [3,4’-Bipyridine]-2’-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-pyridin-3-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-8H

InChI Key

XWADDDKAYAKHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C=O

Origin of Product

United States

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